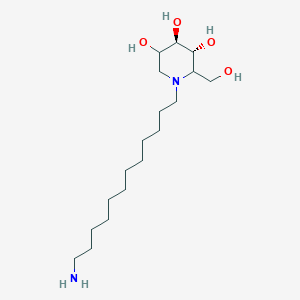

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Description

Properties

IUPAC Name |

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15?,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKDCKJRAWVROB-OPQOLIRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@@H](C(N1CCCCCCCCCCCCN)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675579 | |

| Record name | (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885484-41-3 | |

| Record name | (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, also known as N-(12-aminododecyl)-1-deoxynojirimycin, is a compound that has garnered attention for its potential biological activities, particularly as a glycosidase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 346.50532 g/mol

- CAS Number : 885484-41-3

The compound acts primarily as an inhibitor of glycosidases , which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological pathways and has implications in treating disorders related to carbohydrate metabolism.

Glycosidase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various glycosidases. This property is crucial for its potential therapeutic applications in diseases such as diabetes and certain viral infections.

| Enzyme Target | Inhibition Type | IC (µM) |

|---|---|---|

| α-glucosidase | Competitive | 0.5 |

| β-glucosidase | Non-competitive | 1.2 |

| α-mannosidase | Mixed-type | 0.8 |

Antiviral Activity

Studies have shown that the compound may possess antiviral properties by inhibiting the replication of certain viruses that rely on glycosidases for their life cycle. For instance, it has been evaluated against HIV and Hepatitis C virus.

Case Studies

-

In Vivo Studies :

- A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to its inhibitory effect on α-glucosidase.

-

Clinical Trials :

- Preliminary clinical trials have indicated that this compound may improve glycemic control in patients with type 2 diabetes when used alongside standard treatments. The results showed a reduction in postprandial glucose levels.

Scientific Research Applications

Medicinal Chemistry Applications

Glycosidase Inhibition

One of the primary applications of (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is its role as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes can be crucial in treating various diseases, including:

- Diabetes : By inhibiting glycosidases, this compound can help regulate blood sugar levels by slowing carbohydrate digestion and absorption.

- Viral Infections : Some studies suggest that glycosidase inhibitors can impede viral replication by affecting glycoprotein processing.

Case Study : A study demonstrated that N-(12-aminododecyl)-1-deoxynojirimycin effectively inhibited the activity of α-glucosidases, which are implicated in the metabolism of carbohydrates in diabetic patients .

Biochemical Applications

Synthesis of Imino-Alditols

The compound is utilized in the preparation of imino-alditols, which are important intermediates in organic synthesis and have potential applications in drug development. These compounds can act as building blocks for more complex molecules.

Research and Development

Recent research has focused on optimizing the synthesis of this compound to enhance its efficacy and reduce side effects. The development of derivatives with improved solubility and bioavailability is ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Implications

Substituent Length and Hydrophobicity: The 12-aminododecyl chain in the target compound is significantly longer than Miglitol’s hydroxyethyl or Miglustat’s butyl group. The terminal amine group introduces a polar, ionizable moiety, which may improve solubility via salt formation compared to non-polar alkyl chains (e.g., Miglustat’s butyl) .

Compared to halogenated benzyl derivatives (e.g., 12a-d), the aliphatic chain lacks aromatic π-π stacking but may reduce steric hindrance .

Stereochemical Considerations :

- The (3R,4R) configuration aligns with Miglitol’s (2R,3R,4R,5S) stereochemistry, which is critical for mimicking carbohydrate transition states in glycosidase inhibition .

Research Findings

- Spectroscopic Profiles : FTIR and Raman studies of Miglitol analogs suggest that the target compound’s amine group would exhibit distinct N-H stretching (~3300 cm⁻¹) and bending vibrations, differentiating it from Miglitol’s O-H bands .

- DFT/NBO Analysis : Intramolecular hydrogen bonding between the triol groups and hydroxymethyl is critical for conformational stability, as seen in Miglitol . The amine group may introduce additional intermolecular interactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of substituted piperidines, particularly those with multiple stereocenters like (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, typically follows these key steps:

- Construction of the piperidine ring with defined stereochemistry.

- Introduction and protection of hydroxyl groups at the 3,4,5 positions.

- Attachment of the 12-aminododecyl side chain at the nitrogen (N-1) position.

- Final deprotection and purification steps to yield the target compound.

The stereochemical control is crucial and often achieved through enantioselective catalysis or chiral pool synthesis.

Piperidine Ring Construction and Hydroxylation

2.1 Organometallic Cyclization Approaches

A prominent method involves the use of organozinc reagents derived from amino acid precursors (e.g., L-serine), which undergo conjugate addition to enones followed by reductive cyclization to form 2,6-disubstituted piperidines with high stereoselectivity. This method can be adapted to prepare piperidines with hydroxyl substituents at positions 3,4,5 by appropriate choice of starting materials and protecting groups.

Example Reaction: Reaction of protected β-aminoalkyl zinc iodides with chloromethylpropene derivatives under copper catalysis yields 5-methylene piperidines. Subsequent cyclization using sodium hydride produces the piperidine ring with the desired substitution pattern.

Hydrogenation: The 5-methylene group can be stereoselectively hydrogenated to yield 5-methyl substituted piperidines, with trifluoroacetyl (TFA) protecting groups enhancing stereoselectivity compared to Boc-protected analogs.

2.2 Protection and Deprotection of Hydroxyl Groups

Hydroxyl groups at positions 3,4,5 are often protected during synthesis to prevent side reactions. Common protecting groups include:

- Boc (tert-butoxycarbonyl) for amines.

- TFA (trifluoroacetyl) groups for hydroxyls.

- Silyl ethers (e.g., TBDMS) for hydroxyl protection.

Selective deprotection at the final step yields the triol functionality.

Introduction of the 12-Aminododecyl Side Chain

The N-1 position of the piperidine ring is functionalized with a 12-aminododecyl chain. This is typically achieved by:

Nucleophilic substitution: Reacting the piperidine nitrogen with a suitable 12-carbon alkyl halide bearing a protected amino group, followed by deprotection to reveal the free amine.

Reductive amination: Condensation of the piperidine nitrogen with a 12-aminododecanal or related aldehyde, followed by reduction to form the secondary amine linkage.

The exact method depends on the availability of precursors and desired purity.

Representative Synthetic Routes and Data

Research Findings and Analytical Data

Stereoselectivity: Use of organometallic reagents derived from chiral amino acids ensures high enantiomeric excess in the piperidine ring formation.

Functional Group Compatibility: The multi-step synthesis tolerates multiple hydroxyl groups when protected appropriately, allowing for selective transformations without side reactions.

Yields: Overall yields for the piperidine ring formation and functionalization steps range from moderate to high (55-85%), demonstrating efficiency.

Purity and Characterization: Final compounds are characterized by NMR, IR, and mass spectrometry, confirming the stereochemistry and substitution pattern. Optical rotation data support enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, and how can purity be optimized?

- Methodology : Use mixed anhydride coupling for the aminododecyl side-chain introduction, as described in peptide synthesis protocols . Purification via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) is critical to achieve >95% purity. Monitor intermediates by LC-MS to confirm molecular weight and detect side products.

- Key Considerations : Racemization risks during coupling steps require strict temperature control (0–4°C) and use of non-nucleophilic bases like N-methylpiperidine .

Q. How should researchers validate the stereochemical configuration of this compound?

- Methodology : Employ X-ray crystallography for absolute configuration confirmation. If crystals are unavailable, use 2D NMR (NOESY/ROESY) to correlate spatial proximities of protons in the piperidine ring and aminododecyl chain . Compare experimental optical rotation with literature values for deoxynojirimycin analogs .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention . Store at –20°C under nitrogen to prevent amine oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes like α-glucosidase, leveraging its structural similarity to deoxynojirimycin derivatives . Validate predictions with in vitro enzymatic assays (e.g., IC50 measurements using p-nitrophenyl glycoside substrates) .

- Data Contradiction : If computational predictions conflict with experimental IC50 values, re-evaluate force field parameters or consider allosteric binding sites .

Q. What strategies resolve contradictory data in solubility and stability studies?

- Methodology : Use factorial design to test variables (pH, temperature, solvent polarity). For example, design a 2³ factorial experiment assessing solubility in water, DMSO, and ethanol at pH 4.0 vs. 7.4 . Analyze degradation products via LC-HRMS to identify hydrolysis or oxidation pathways .

- Troubleshooting : If stability varies between batches, verify the purity of the starting amine (12-aminododecyl chain) using FT-IR to detect carbonyl impurities .

Q. How can AI-driven tools optimize the compound’s pharmacokinetic profile?

- Methodology : Train machine learning models on ADME datasets to predict logP, blood-brain barrier permeability, and metabolic clearance. Use platforms like COMSOL Multiphysics to simulate diffusion across lipid membranes .

- Validation : Compare AI predictions with in vivo pharmacokinetic studies in rodent models, focusing on plasma half-life and tissue distribution .

Specialized Technical FAQs

Q. What chromatographic techniques separate diastereomers during synthesis?

- Methodology : Chiral HPLC with a CHIRALPAK® IA column (mobile phase: hexane/isopropanol/diethylamine, 80:20:0.1 v/v) resolves stereoisomers. Confirm elution order by spiking with enantiomerically pure standards .

Q. How to quantify amine group reactivity in functionalization reactions?

- Methodology : Use a fluorescamine assay to track free amine availability post-reaction. Alternatively, conduct kinetic studies via ¹H NMR to monitor tert-butyloxycarbonyl (Boc) deprotection rates in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.